Ethyl(furan-3-ylmethyl)amine
Overview
Description
Ethyl(furan-3-ylmethyl)amine, also known as N-(3-furylmethyl)ethanamine, is an organic compound with the molecular formula C7H11NO. It is characterized by the presence of a furan ring attached to an ethylamine group.
Mechanism of Action
Target of Action
Ethyl(furan-3-ylmethyl)amine is a complex compound with potential biological activity. It’s important to note that the compound’s structure suggests it may interact with various biological targets, similar to other amine and furan derivatives .
Mode of Action
Amines are known to interact with various active radicals in the atmosphere . They contribute significantly to aerosol particles, including oxidation product condensation, direct dissolution, acid–base reactions, and replacement reactions .
Biochemical Pathways
Furanic compounds have been shown to be involved in various biological transformations . They can contribute to the synthesis of novel disubstituted 1-phenylpropan-2-amines .
Result of Action
Amines and furan derivatives are known to have diverse biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Amines contribute significantly to atmospheric pollution and have a vast potential impact on PM2.5, climate, and human health .
Biochemical Analysis
Biochemical Properties
Ethyl(furan-3-ylmethyl)amine is known to participate in biochemical reactions . For instance, it has been suggested that this compound may undergo reductive amination or hydrogen-borrowing amination mechanisms .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s stability, degradation, and long-term effects on cellular function are important factors to consider in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with certain transporters or binding proteins, which may affect its localization or accumulation .
Subcellular Localization
It is possible that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(furan-3-ylmethyl)amine can be synthesized through several methods. One common approach involves the reductive amination of furan-3-carboxaldehyde with ethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of heterogeneous catalysts in fixed-bed reactors can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl(furan-3-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Ethyl(furan-3-ylmethyl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Furfurylamine: Similar structure but lacks the ethyl group.
Ethylamine: Lacks the furan ring.
3-Furylmethylamine: Similar but without the ethyl substitution.
Uniqueness
Ethyl(furan-3-ylmethyl)amine is unique due to the combination of the furan ring and the ethylamine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-8-5-7-3-4-9-6-7/h3-4,6,8H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSQNSWWKTUGEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=COC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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